molecular formula C11H10O3 B1397995 (R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one CAS No. 1255206-70-2

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B1397995
CAS No.: 1255206-70-2
M. Wt: 190.19 g/mol
InChI Key: YQLAZVRXBCSLAI-JTQLQIEISA-N
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Description

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Biological Activity

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one, with the CAS number 1255206-70-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}O3_3
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 1255206-70-2

Biological Activity Overview

The compound has shown promising biological activities, particularly in the context of cancer research. Its structure suggests potential interactions with cellular targets that could inhibit tumor growth.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:

Cell Line IC50 (nM) Mechanism of Action
MCF-7 (Breast)10 - 33Inhibition of tubulin polymerization
MDA-MB-231 (Triple-negative breast cancer)23 - 33Interaction at colchicine-binding site on tubulin
A549 (Lung cancer)Not specifiedInduction of apoptosis

The primary mechanism through which this compound exerts its antiproliferative effects appears to be through the destabilization of microtubules. This leads to cell cycle arrest and apoptosis in sensitive cancer cell lines:

  • Tubulin Binding : The compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization.
  • Cell Cycle Arrest : Flow cytometry studies have demonstrated that treatment with this compound results in G2/M phase arrest in MCF-7 cells.
  • Apoptosis Induction : Confocal microscopy has shown morphological changes indicative of apoptosis following treatment.

Study 1: Antiproliferative Effects in MCF-7 Cells

A study published in Molecules examined the effects of various derivatives of isobenzofuranones, including this compound, on MCF-7 cells. The compound exhibited significant antiproliferative activity with an IC50 value comparable to known antitumor agents like combretastatin A4 (CA4). The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Study 2: Comparison with Other Compounds

In another investigation, this compound was compared to other structurally related compounds. It was found to have superior activity against MDA-MB-231 cells, suggesting that modifications to its structure could enhance its efficacy and selectivity against various cancer types .

Properties

IUPAC Name

4-methyl-5-[(2R)-oxiran-2-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(10-5-13-10)2-3-8-9(6)4-14-11(8)12/h2-3,10H,4-5H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAZVRXBCSLAI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217313
Record name 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255206-70-2
Record name 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255206-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-[(2R)-oxiran-2-yl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.5 g, 8.4 mmol) was added to DCM (25 mL) at 0° C. then meta-chloroperbenzoic acid (2.9 g, 17 mmol) was added and the mixture was stirred at room temperature overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, saturated sodium bicarbonate, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography (eluting with 0-80% EtOAc/hexane solvent system) to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one.
Quantity
1.5 g
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25 mL
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2.9 g
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Synthesis routes and methods II

Procedure details

Racemic 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one was resolved on a ChiralPak® AD-H column (5×25 cm) under SFC conditions on a Berger MGIII preparative SFC instrument. The racemate was diluted to 50 mg/ml in 1:1 DCM:MeOH. The separation was accomplished using 10% EtOH/CO2, flow rate 200 ml/min, 100 bar, 25° C. 500 ul Injections were spaced every 2.12 mins. The faster eluting (2R)-epoxide (I-15B) eluted at 5.2 min, and the slower eluting (2S)-epoxide (I-15A) eluted at 5.6 min.
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Synthesis routes and methods III

Procedure details

5-ethenyl-4-methyl-2-benzofuran-1(3H)-one (1.46 g, 8.38 mmol) was added to DCM (25 mL) at 0° C. then m-CPBA (2.89 g, 16.8 mmol) was added and the mixture was stirred at RT overnight. The reaction mixture was washed once each with saturated aqueous Na2S2O3, NaHCO3, and brine. The organic layer was dried over Na2SO4, filtered, and evaporated to dryness. The crude material was purified by MPLC chromatography through 120 g Redi-sep column eluting with 0-80% EtOAc/hexane solvent system to yield 4-methyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one. 1H-NMR (500 MHz, CDCl3): δ ppm 7.77 (d, J=8 Hz, 1H), 7.43 (d, J=8 Hz, 1H), 5.30 (s, 2H), 4.12 (s, 1H), 3.27 (t, J=4 Hz, 1H), 2.735 (dd, J=2.2, 5.5 Hz, 1H), 2.43 (s, 3H).
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 3
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 4
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one
Reactant of Route 6
(R)-4-methyl-5-(oxiran-2-yl)isobenzofuran-1(3H)-one

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